molecular formula C8H13NO4 B094868 1,3-Dimethyl 2-[(dimethylamino)methylidene]propanedioate CAS No. 18856-69-4

1,3-Dimethyl 2-[(dimethylamino)methylidene]propanedioate

Cat. No.: B094868
CAS No.: 18856-69-4
M. Wt: 187.19 g/mol
InChI Key: XGBHOLSNBZBTQK-UHFFFAOYSA-N
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Description

1,3-Dimethyl 2-[(dimethylamino)methylidene]propanedioate is a useful research compound. Its molecular formula is C8H13NO4 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

Research has explored the synthesis of complex boron-nitrogen heterocycles through reactions involving compounds with similar functional groups to "1,3-Dimethyl 2-[(dimethylamino)methylidene]propanedioate." For instance, Schulz et al. (1994) describe the reaction of bis(trimethylstannyl)methylpropene and bis(dichloroboryl)propane leading to derivatives with dimethylamino substitutions, which are key in forming boron-nitrogen containing cycles, indicating potential routes for synthesizing boron-nitrogen-doped materials or pharmaceutical intermediates (Schulz, Seyffer, Deobald, Pritzkow, & Siebert, 1994).

Catalysis

In catalysis, Zheng et al. (2017) investigated the hydrogenation of dimethyl malonate to 1,3-propanediol using a Cu/SiO2 catalyst. This work provides insights into the catalytic applications of compounds similar to "this compound," especially in processes involving hydrogenation and the production of valuable monomers for polymer synthesis (Zheng, Zhu, Li, & Ji, 2017).

Material Science and Polymers

In the realm of materials science and polymers, Tasaki, Toshima, and Matsumura (2003) reported the enzymatic synthesis and polymerization of cyclic trimethylene carbonate monomer, showcasing the use of dimethyl carbonate and diols for producing biodegradable plastics. This research highlights the potential of using compounds with functional groups related to "this compound" in developing environmentally friendly materials (Tasaki, Toshima, & Matsumura, 2003).

Properties

IUPAC Name

dimethyl 2-(dimethylaminomethylidene)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-9(2)5-6(7(10)12-3)8(11)13-4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBHOLSNBZBTQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343974
Record name Dimethyl [(dimethylamino)methylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18856-69-4
Record name Dimethyl [(dimethylamino)methylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of dimethyl malonate (5 g, 37.9 mmol, 1 equiv) in DMF-DMA (11.3 g, 94.8 mmol, 2.5 equiv) was stirred at room temperature overnight. Then the reaction mixture was concentrated to give 7 g of the desired product, which was directly used for the next step without further purification. MS (ESI): 188 (MH+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step One

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